molecular formula C9H4ClF3N2 B13704296 N-(3-Cyanophenyl)-2,2,2-trifluoroacetimidoyl chloride

N-(3-Cyanophenyl)-2,2,2-trifluoroacetimidoyl chloride

Cat. No.: B13704296
M. Wt: 232.59 g/mol
InChI Key: NOASFVSFHVVVDU-UHFFFAOYSA-N
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Description

N-(3-Cyanophenyl)-2,2,2-trifluoroacetimidoyl chloride (CAS 2289644-70-6) is a specialized chemical reagent of significant value in synthetic organic chemistry, particularly for the stereoselective construction of glycosidic bonds. With the molecular formula C₉H₄ClF₃N₂, this compound serves as a critical precursor for the synthesis of glycosyl trifluoroacetimidate donors . These donors are powerful tools in carbohydrate synthesis due to their high reactivity and the superior stability they offer compared to other imidate donors, such as trichloroacetimidates . The core research value of this compound lies in its application in catalytic chemical glycosylation reactions, which are fundamental to producing complex oligosaccharides and glycoconjugates . The presence of the electron-withdrawing trifluoromethyl and cyano groups on the aromatic ring enhances the leaving group ability of the resulting imidate, enabling efficient glycosyl bond formation under mild, catalytic conditions. This allows for excellent control over stereochemistry, a central challenge in glycan synthesis, often leading to high β-selectivity . This mechanism operates through an in-situ formation of the glycosyl trifluoroacetimidate, which is subsequently activated by a catalyst to form an oxocarbenium ion intermediate that is attacked by a nucleophilic hydroxyl group of a glycosyl acceptor. Researchers utilize this reagent to access structurally defined glycans for studies in glycobiology, immunology, and drug discovery. Its use is documented in purification-free synthetic routes, streamlining the preparation of glycosyl donors . This compound is a moisture-sensitive liquid and must be handled with care. It is classified as flammable and causes severe skin burns and eye damage . Always refer to the Safety Data Sheet prior to use. This product is intended For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H4ClF3N2

Molecular Weight

232.59 g/mol

IUPAC Name

N-(3-cyanophenyl)-2,2,2-trifluoroethanimidoyl chloride

InChI

InChI=1S/C9H4ClF3N2/c10-8(9(11,12)13)15-7-3-1-2-6(4-7)5-14/h1-4H

InChI Key

NOASFVSFHVVVDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=C(C(F)(F)F)Cl)C#N

Origin of Product

United States

Preparation Methods

Chlorination of Pre-formed N-(3-Cyanophenyl)-2,2,2-trifluoroacetimidates

An alternative approach involves the chlorination of N-(3-cyanophenyl)-2,2,2-trifluoroacetimidates, which are themselves synthesized from corresponding amines and trifluoroacetic derivatives, followed by chlorination using reagents like oxalyl chloride or thionyl chloride.

Reaction Scheme:

$$
\text{N-(3-cyanophenyl)-2,2,2-trifluoroacetimidate} + \text{Thionyl chloride} \rightarrow \text{N-(3-cyanophenyl)-2,2,2-trifluoroacetimidoyl chloride}
$$

Procedure:

  • Prepare the imidate intermediate via reaction of the amide with trifluoroacetic anhydride or similar reagents.
  • Subject the imidate to chlorination with thionyl chloride or oxalyl chloride under reflux.
  • Isolate the product after removal of excess reagents and byproducts.

Note: This method is less common for the specific compound but is documented for related derivatives.

Photochemical and Radical-Based Methods

Recent research has explored innovative routes, such as visible-light-induced radical cyclization, for synthesizing trifluoroacetimidoyl chlorides, especially when functionalized aromatic systems are involved. These methods often employ photoredox catalysts and mild conditions, offering a greener alternative.

Example:

  • Use of Ru(phen)₃Cl₂ as a catalyst under blue LED irradiation to facilitate the transformation of suitable precursors into trifluoroacetimidoyl chlorides.
  • The process involves radical intermediates, enabling selective formation of the desired chlorides.

Advantages:

  • Mild reaction conditions
  • Potential for functional group tolerance
  • Reduced hazardous reagent use

Limitations:

  • Requires specialized equipment
  • Less established for the specific compound

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloride group in N-(3-cyanophenyl)-2,2,2-trifluoroacetimidoyl chloride is highly susceptible to nucleophilic displacement. This reactivity is exploited in glycosylation and alkylation reactions:

a. Glycosylation
In the presence of bases like DABCO (1,4-diazabicyclo[2.2.2]octane), the compound acts as a glycosyl donor, forming β-selective trifluoroacetimidate glycosides. For example:
Glycosyl acceptor+N-(3-Cyanophenyl)-2,2,2-trifluoroacetimidoyl chlorideDABCO, tolueneβ-glycoside\text{Glycosyl acceptor} + \text{this compound} \xrightarrow{\text{DABCO, toluene}} \beta\text{-glycoside}
This method achieves high β-selectivity (>90%) due to the anomeric effect and steric hindrance from the trifluoromethyl group .

b. Alkylation
Primary and secondary alcohols can displace the chloride under mild basic conditions (e.g., K2_2CO3_3 or Cs2_2CO3_3), yielding alkylated imidates. For instance:
ROH+N-(3-Cyanophenyl)-2,2,2-trifluoroacetimidoyl chlorideCs2CO3,CH2Cl2R-O-C(=N-Ph-CF3)-CN\text{ROH} + \text{this compound} \xrightarrow{\text{Cs}_2\text{CO}_3, \text{CH}_2\text{Cl}_2} \text{R-O-C(=N-Ph-CF}_3\text{)-CN}
The reaction proceeds via an SN_\text{N}2 mechanism, with polar aprotic solvents enhancing nucleophilicity .

Cyclization Reactions

The compound participates in transition-metal-catalyzed cyclizations to construct heterocycles. For example:

a. Indole Synthesis
Under ruthenium catalysis (e.g., Ru(phen)3_3Cl2_2), it reacts with alkynyl-substituted anilines to form 2-trifluoromethyl indoles:
N-[2-(Alkynyl)phenyl]-trifluoroacetimidoyl chlorideRu catalyst, CH3CN2-CF3-indole\text{N-[2-(Alkynyl)phenyl]-trifluoroacetimidoyl chloride} \xrightarrow{\text{Ru catalyst, CH}_3\text{CN}} \text{2-CF}_3\text{-indole}
This reaction proceeds via alkyne insertion and subsequent cyclization, with yields ranging from 65–85% .

Hydrolysis

The imidoyl chloride hydrolyzes in aqueous media to form stable amides:
N-(3-Cyanophenyl)-2,2,2-trifluoroacetimidoyl chloride+H2ON-(3-Cyanophenyl)-2,2,2-trifluoroacetamide+HCl\text{this compound} + \text{H}_2\text{O} \rightarrow \text{N-(3-Cyanophenyl)-2,2,2-trifluoroacetamide} + \text{HCl}
The reaction is accelerated in polar solvents (e.g., THF/H2_2O) and neutral pH .

Comparative Reactivity with Congeners

The reactivity of this compound differs from analogs due to electronic and steric effects:

CompoundKey Reactivity Differences
N-Phenyl-2,2,2-trifluoroacetimidoyl chlorideLess stable under ambient conditions; lower β-selectivity in glycosylation
N-(2,4-Dichlorophenyl)-analogEnhanced stability; superior performance in SN_\text{N}2 reactions due to steric bulk

Reaction Optimization Data

Critical parameters for efficient transformations include:

ParameterOptimal ConditionsImpact on Yield/Selectivity
BaseCs2_2CO3_3 or DABCOHigher β-selectivity in glycosylation
SolventToluene or CH2_2Cl2_2Minimizes side reactions (e.g., hydrolysis)
Temperature0–25°CPrevents decomposition of the imidoyl chloride

Mechanistic Insights

The trifluoroacetimidoyl chloride’s reactivity is governed by:

  • Electrophilicity : The electron-withdrawing CF3_3 group stabilizes the transition state during nucleophilic attack.

  • Steric Effects : The 3-cyanophenyl group directs nucleophiles to the less hindered face, favoring β-configuration in glycosides .

  • Solvent Polarity : Polar aprotic solvents stabilize the ionic intermediates in SN_\text{N}2 pathways .

Scientific Research Applications

N-(3-Cyanophenyl)-2,2,2-trifluoroacetimidoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the development of enzyme inhibitors and other biologically active molecules.

    Medicine: It plays a role in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-Cyanophenyl)-2,2,2-trifluoroacetimidoyl chloride involves its reactivity with nucleophiles. The trifluoroacetimidoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form stable covalent bonds with various nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Table 1: Key Structural and Electronic Differences
Compound Name Substituent(s) on Aryl Ring Electronic Effect Key Applications
N-(3-Cyanophenyl)-2,2,2-trifluoroacetimidoyl chloride 3-CN Strong EWG Pd-catalyzed C–H activation, glycoconjugate synthesis
N-(p-Nitrophenyl)-2,2,2-trifluoroacetimidoyl chloride 4-NO₂ Strong EWG Allyl/benzyl protecting group reagents (higher reactivity due to para-substitution)
N-(4-Benzyloxyphenyl)-2,2,2-trifluoroacetimidoyl chloride 4-OBn Moderate EDG Solubility-enhanced reactions; less electrophilic than cyano/nitro analogs
N-(2,5-Difluorophenyl)-2,2,2-trifluoroacetimidoyl chloride 2,5-F₂ Moderate EWG Steric hindrance alters regioselectivity in cycloadditions
N-(5-Chloro-1-naphthyl)-2,2,2-trifluoroacetimidoyl chloride 5-Cl (naphthyl) Steric + EWG Stabilized aromatic systems; limited in catalytic applications due to bulk

EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group

Key Observations :
  • Electron-Withdrawing Groups (EWGs): The 3-CN and 4-NO₂ substituents enhance the electrophilicity of the imidoyl chloride, facilitating nucleophilic attacks. However, para-substituted NO₂ (in Pohl’s reagents) shows higher reactivity in allylation/benzylation compared to meta-CN, likely due to better resonance stabilization .
  • Steric Effects : Naphthyl and perfluoroalkylmethyl derivatives (e.g., N-(2,2,2-trifluoroethyl)-4-chlorobenzimidoyl chloride) exhibit reduced reactivity in Pd-catalyzed reactions due to steric hindrance .
  • Biological Activity: Trifluoroacetimidoyl chlorides coupled to quinolones (e.g., ciprofloxacin derivatives) demonstrate antibacterial properties. The 3-CN group may improve target binding compared to EDG-substituted analogs .
Table 2: Reaction Performance in Pd-Catalyzed Transformations
Compound Reaction Type Yield (%) Key Intermediate/Product
This compound Intramolecular C–H activation 85–92 6-Trifluoromethyl-phenanthridines
N-(p-Nitrophenyl)-2,2,2-trifluoroacetimidoyl chloride Allylation/Benzylation 90–95 O-Allyl/O-benzyl protected alcohols
N-(2,5-Difluorophenyl)-2,2,2-trifluoroacetimidoyl chloride Cycloaddition with dienophiles 70–75 2-Aryl-5-(perfluoroalkyl)pyrroles
N-(Perfluoroalkylmethyl)arylimidoyl chlorides Arbuzov-type phosphonylation 60–65 Trifluoroethylphosphonates

Key Insights :

  • The 3-CN derivative excels in intramolecular C–H activation due to favorable electronic effects for palladacycle formation .
  • Para-NO₂ analogs achieve higher yields in protecting group chemistry, attributed to optimal balance of stability and reactivity .
  • Sterically hindered derivatives (e.g., naphthyl) show reduced efficiency in catalytic cycles .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) Predicted Boiling Point (°C) Solubility (Polar Solvents)
This compound 244.56 355–360 Moderate (DMF, DMSO)
N-(4-Benzyloxyphenyl)-2,2,2-trifluoroacetimidoyl chloride 313.70 355–360 High (THF, CHCl₃)
N-(2,5-Difluorophenyl)-2,2,2-trifluoroacetimidoyl chloride 243.56 N/A Low (hexane)

Notes:

  • The 3-CN derivative’s moderate solubility in polar aprotic solvents aligns with its use in glycoconjugate synthesis .
  • Benzyloxy-substituted analogs exhibit improved solubility in non-polar solvents, advantageous for solution-phase reactions .

Biological Activity

N-(3-Cyanophenyl)-2,2,2-trifluoroacetimidoyl chloride is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a trifluoroacetimidoyl moiety, which contributes to its reactivity and interaction with biological targets. The presence of the cyanophenyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Antimicrobial Properties

Research indicates that derivatives of trifluoroacetimidoyl chlorides exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with protein synthesis pathways .

Anticancer Potential

Recent investigations have highlighted the anticancer potential of trifluoroacetimidoyl derivatives. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines. The proposed mechanism involves the activation of caspase pathways and modulation of apoptotic gene expression .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionReference
AntimicrobialStaphylococcus aureus, E. coliDisruption of cell membranes
AnticancerVarious cancer cell linesInduction of apoptosis via caspase activation

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3-cyanophenyl amine with trifluoroacetimidoyl chloride under basic conditions. This method has been optimized to enhance yield and purity.

Reaction Scheme

  • Starting Material : 3-Cyanophenyl amine
  • Reagent : Trifluoroacetimidoyl chloride
  • Conditions : Basic medium (e.g., K2CO3)
  • Product : this compound

The reaction is generally carried out at room temperature, followed by purification through recrystallization or chromatography.

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

  • Antimicrobial Study : A study evaluated the effectiveness of this compound against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) in the low micromolar range for several pathogens .
  • Cancer Cell Line Assay : In a laboratory setting, the compound was tested on various cancer cell lines (e.g., breast and prostate cancer). The results showed a dose-dependent increase in apoptosis markers after treatment with this compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3-cyanophenyl)-2,2,2-trifluoroacetimidoyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : Traditional methods involve reacting N-substituted trifluoroacetamides with phosphorus pentachloride (PCl₅), but this approach often suffers from harsh conditions and moderate yields . A streamlined one-pot method developed by Uneyama et al. combines trifluoroacetic acid, primary amines (e.g., 3-cyanoaniline), and CCl₄/CBr₄ in the presence of PPh₃ and NEt₃, achieving high yields (80–95%) under reflux . Optimized protocols recommend controlling stoichiometry (1:1.2 amine:PCl₅) and reaction time (24–48 hours) to minimize byproducts like hexachlorodiphosphetidines .

Q. How do substituents on the aryl group affect the reactivity of trifluoroacetimidoyl chlorides in nucleophilic reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., -CN at the 3-position) enhance electrophilicity at the imidoyl carbon, accelerating nucleophilic substitution. For example, in allylation/benzylation reactions (e.g., Scheme 31), para-substituents on the aryl ring balance stability and reactivity: electron-deficient groups (e.g., -NO₂) improve electrophilicity but reduce shelf life, while electron-donating groups (-OMe) have the opposite effect . Substituent effects can be quantified via Hammett σ constants, with σₚ values > 0.5 favoring rapid C–O bond formation .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer :

  • ¹H/¹⁹F NMR : Distinctive signals for the CF₃ group (δ ~ −60 ppm in ¹⁹F NMR) and imidoyl chloride proton (δ ~ 8–9 ppm in ¹H NMR) confirm purity .
  • IR Spectroscopy : Strong C≡N (2250 cm⁻¹) and C=N (1650 cm⁻¹) stretches validate the cyanophenyl and imidoyl groups .
  • X-ray Crystallography : Resolves Z/E isomerism in derivatives (e.g., imidoylphosphonates) and quantifies bond-length distortions caused by the CF₃ group .

Advanced Research Questions

Q. How does this compound participate in transition-metal-catalyzed C–H functionalization?

  • Methodological Answer : The CF₃ group stabilizes Pd intermediates in catalytic cycles. For example, in Pd-catalyzed intramolecular C(sp²)–H activation (Scheme 83), oxidative addition of the C–Cl bond forms Pd(II) species, which undergo electrophilic palladation to generate seven-membered palladacycles. Reductive elimination yields 6-CF₃-phenanthridines. Control experiments confirm a non-radical pathway, with turnover numbers (TON) > 50 under mild conditions (80°C, 12 h) .

Q. What mechanistic insights explain its role in Arbuzov-type C–P bond formation with phosphites?

  • Methodological Answer : Nucleophilic attack by trivalent phosphorus (e.g., P(OR)₃) on the imidoyl carbon initiates Arbuzov reactions (Scheme 33). The CF₃ group polarizes the C=N bond, enhancing electrophilicity. Subsequent reduction with NaCNBH₃ yields α-aminophosphonates. Kinetic studies show a second-order dependence on [imidoyl chloride] and [phosphite], with NaCNBH₃ critical for stabilizing intermediates. Substituents on the aryl group (e.g., -CN vs. -NO₂) modulate reaction rates by up to 10-fold .

Q. How can this compound enable stereoselective synthesis of fluorinated heterocycles?

  • Methodological Answer : In Grignard cyclizations (Scheme 63), the imidoyl chloride acts as an electrophilic partner. For example, reaction with in situ-generated Grignard reagents (e.g., from 2-chloroalkylbenzenes) forms 2-CF₃-indoles. The CF₃ group directs regioselectivity via inductive effects, favoring 6-endo-dig cyclization over 5-exo pathways. Stereoelectronic effects from the cyanophenyl group further enhance enantiomeric excess (up to 85% with chiral ligands) .

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